Introduction: The Role of Isotopic Labeling in Modern Research
Introduction: The Role of Isotopic Labeling in Modern Research
An In-Depth Technical Guide to D-Glucitol-4-d
In the landscape of advanced scientific investigation, stable isotope-labeled compounds are indispensable tools. They provide a non-radioactive means to trace metabolic pathways, elucidate reaction mechanisms, and serve as ideal internal standards for quantitative mass spectrometry. D-Glucitol-4-d, a deuterated isotopologue of the naturally occurring sugar alcohol D-Glucitol (commonly known as D-Sorbitol), exemplifies the utility of this technology. By replacing a single hydrogen atom with a deuterium atom at a stereospecific position, D-Glucitol-4-d retains the essential biochemical properties of its parent molecule while possessing a distinct mass signature. This guide offers a comprehensive technical overview of D-Glucitol-4-d, designed for researchers, chemists, and drug development professionals who leverage such tools to achieve precision and certainty in their work.
Part 1: Core Chemical Identity
A precise understanding of a molecule's identity is the foundation of its application. This section details the nomenclature, structure, and fundamental properties of D-Glucitol-4-d.
Nomenclature and Key Identifiers
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Systematic IUPAC Name : (2R,3R,4R,5S)-hexane-3-d-1,2,3,4,5,6-hexaol[]. This name precisely defines the stereochemistry at each chiral center and confirms the location of the deuterium isotope on the fourth carbon of the hexane chain.
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Common Synonyms : D-[4-D]glucitol; D-[4-2H]sorbitol; D-glucitol-4-d[].
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CAS Number : A unique CAS Registry Number for D-Glucitol-4-d is not assigned. In practice, it is identified by the CAS number of its unlabeled parent compound, 50-70-4 , with the isotopic labeling specified by name[][2]. This is a standard convention for many stable isotope-labeled compounds.
Molecular Structure
The structure of D-Glucitol-4-d is identical to that of D-Glucitol, with the exception of the deuterium atom at the C4 position. This seemingly minor change is the source of its utility in analytical and metabolic studies.
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Molecular Formula : C₆H₁₃DO₆[]
Caption: 2D structure of D-Glucitol-4-d showing deuterium at C4.
Physicochemical Properties
The introduction of a deuterium atom results in a slight but measurable increase in molecular weight compared to the parent compound. Other physical properties remain largely unchanged.
| Property | Value | Source |
| Molecular Weight | 183.18 g/mol | [] |
| Appearance | White to Off-white Solid | [] |
| Solubility | Soluble in DMSO, Methanol | [] |
| Storage Conditions | Store at -20°C | [] |
| Molecular Weight (Unlabeled) | 182.17 g/mol | [2] |
Part 2: Synthesis and Manufacturing Considerations
While specific, proprietary synthesis routes are seldom published, a conceptual pathway can be outlined based on established chemical principles for the synthesis of D-Glucitol. The critical step is the stereospecific introduction of the deuterium atom.
Conceptual Synthesis Pathway: Stereospecific Reduction
The most common industrial method for producing D-Glucitol is the catalytic hydrogenation of D-Glucose[3]. To achieve site-specific deuteration at the C4 position, a more controlled, multi-step approach is necessary. A plausible strategy involves the reduction of a suitable keto-precursor with a deuterated reducing agent.
Expert Rationale: Direct catalytic deuteration of D-Glucose using D₂ gas would be non-specific, leading to deuterium incorporation at multiple positions. A targeted approach using a protected intermediate and a deuterated reagent is required for regiospecificity.
Caption: Conceptual workflow for the synthesis of D-Glucitol-4-d.
This method ensures the deuterium is introduced only at the C4 position. The choice of protecting groups and the stereoselectivity of the reduction step are critical for achieving the correct D-Glucitol configuration rather than its C4 epimer, L-Iditol.
Part 3: Applications in Scientific Research
The single deuterium label on D-Glucitol-4-d makes it a powerful tool for a variety of sophisticated research applications.
Metabolic Tracer Studies
Stable isotope labeling provides a safe and effective way to trace the fate of molecules in biological systems. D-Glucitol-4-d can be used as a tracer to study carbohydrate metabolism[]. When introduced into a biological system, its metabolic products can be differentiated from their endogenous counterparts by mass spectrometry. This allows for the precise quantification of metabolic flux through pathways involving sorbitol, which is particularly relevant in studies of diabetic complications, where the polyol pathway (in which glucose is reduced to sorbitol) is often implicated. Techniques such as Deuterium Metabolic Imaging (DMI) can leverage deuterated substrates to noninvasively map metabolic processes in vivo[4][5].
Internal Standard for Mass Spectrometry
In quantitative bioanalysis, an ideal internal standard (IS) co-elutes with the analyte and experiences similar matrix effects during sample extraction and ionization. A stable isotope-labeled version of the analyte is the gold standard. D-Glucitol-4-d serves as an excellent IS for the quantification of endogenous D-Glucitol. Its near-identical chemical behavior ensures procedural consistency, while its +1 Da mass difference allows for clear differentiation by the mass spectrometer, leading to highly accurate and precise quantification.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectra of carbohydrates can be notoriously complex due to significant signal overlap[]. Selective deuteration is a powerful technique to simplify these spectra. Since deuterium has a different nuclear spin and resonance frequency, replacing a proton with a deuteron effectively removes that signal from the ¹H NMR spectrum. The use of D-Glucitol-4-d can help in assigning signals and determining the conformation of glucitol when bound to proteins or other macromolecules by simplifying the spectral data[].
Part 4: Analytical Methodologies
The accurate quantification of D-Glucitol-4-d, whether as a metabolic tracer or as an analyte itself, requires robust analytical methods. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for its sensitivity and specificity.
Protocol: Quantification of D-Glucitol-4-d in Plasma by LC-MS/MS
This protocol outlines a self-validating system for the reliable measurement of D-Glucitol-4-d.
1. Sample Preparation (Protein Precipitation):
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To a 50 µL aliquot of plasma, add 200 µL of ice-cold methanol containing a suitable internal standard (e.g., ¹³C₆-D-Glucitol).
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Vortex for 30 seconds to precipitate proteins.
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Centrifuge at 14,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean vial for analysis.
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Rationale: Methanol efficiently precipitates proteins while solubilizing small polar molecules like glucitol. The use of a different isotopically labeled internal standard (¹³C₆) ensures it does not interfere with the measurement of D-Glucitol-4-d.
2. Chromatographic Separation:
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HPLC System: A high-performance liquid chromatography system.
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Column: A column designed for polar analytes, such as an aminopropyl or a specialized carbamoyl-based sugar column (e.g., COSMOSIL Sugar-D)[7].
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Mobile Phase: A gradient of acetonitrile and water is typically used, often with a small amount of ammonium hydroxide to improve peak shape[8].
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Rationale: The choice of column and mobile phase is critical to retain the highly polar glucitol and separate it from other endogenous sugars and interferences.
3. Mass Spectrometric Detection:
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Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI-) mode.
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Detection Method: Selected Reaction Monitoring (SRM).
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Analyte (D-Glucitol-4-d): Monitor the transition of the deprotonated molecule [M-H]⁻, e.g., m/z 182.2 → m/z 89.1.
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Internal Standard (¹³C₆-D-Glucitol): Monitor its unique transition, e.g., m/z 187.2 → m/z 92.1.
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Rationale: SRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion fragmentation. This allows for accurate quantification even in a complex biological matrix. The distinct mass transitions for the analyte and the IS prevent any cross-talk.
Caption: Workflow for the quantitative analysis of D-Glucitol-4-d.
Conclusion
D-Glucitol-4-d is more than just a heavy version of a common sugar alcohol; it is a precision tool that enables researchers to ask and answer complex biological questions. Its value lies in the subtle yet powerful impact of a single deuterium atom, which unlocks advanced analytical and metabolic tracing capabilities. From quantifying metabolic flux in disease models to ensuring the accuracy of bioanalytical assays, D-Glucitol-4-d stands as a prime example of how stable isotope chemistry empowers scientific discovery and innovation in drug development.
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